REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[C:6](=[O:14])[C:7]3[S:8][CH:9]=[CH:10][C:11]=3[C:12](=[O:13])[C:2]1=2.[OH-].[Na+].[CH2:17]([CH:23]([CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43])[CH2:24]OS(C1C=CC(C)=CC=1)(=O)=O)[CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>C(O)C.O.[Zn]>[CH2:17]([CH:23]([CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43])[CH2:24][O:14][C:6]1[C:7]2[S:8][CH:9]=[CH:10][C:11]=2[C:12]([O:13][CH2:24][CH:23]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43])=[C:2]2[S:1][CH:5]=[CH:4][C:3]=12)[CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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S1C2=C(C=C1)C(C=1SC=CC1C2=O)=O
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Name
|
2-hexyldecyl(4-methylbenzenesulfonate)
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Quantity
|
3.86 g
|
Type
|
reactant
|
Smiles
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C(CCCCC)C(COS(=O)(=O)C1=CC=C(C=C1)C)CCCCCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.659 g
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Type
|
catalyst
|
Smiles
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[Zn]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
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TEMPERATURE
|
Details
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to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with ether
|
Type
|
CUSTOM
|
Details
|
followed by separation
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Type
|
DRY_WITH_MATERIAL
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Details
|
drying of the organic layer over MgSO4
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography (10% dichloromethane in hexanes as eluent)
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCC)C(COC1=C2C(SC=C2)=C(C2=C1SC=C2)OCC(CCCCCCCC)CCCCCC)CCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |